(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated derivative of tetrahydronaphthalenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) for azide substitution.
Major Products
Oxidation: 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 7-azido-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of bromine.
1,2,3,4-tetrahydronaphthalen-1-ol: The parent compound without any halogen substitution.
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and unsubstituted analogs.
Properties
Molecular Formula |
C10H11BrO |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 |
InChI Key |
SXVUISODQKZWFM-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Br)O |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)O |
Origin of Product |
United States |
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